molecular formula C14H21N3O B2995386 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine CAS No. 2034457-73-1

1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine

Cat. No.: B2995386
CAS No.: 2034457-73-1
M. Wt: 247.342
InChI Key: PURSNFNRJXPXCA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine is a complex organic compound that features a pyridine ring and a tetrahydropyran ring connected via a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a pyridine derivative under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

1-(Pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)piperazine: Lacks the tetrahydropyran ring, making it less complex.

    4-(Tetrahydro-2H-pyran-4-yl)piperazine: Lacks the pyridine ring, affecting its chemical properties.

Uniqueness

1-(Pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(oxan-4-yl)-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-6-15-14(3-1)17-9-7-16(8-10-17)13-4-11-18-12-5-13/h1-3,6,13H,4-5,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURSNFNRJXPXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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